11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Overview
Description
8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine rings are known for their unique physicochemical properties, including weak basicity, high dipole moments, and robust hydrogen-bonding capacity . These properties make pyridazine derivatives valuable in various fields, including medicinal chemistry and molecular recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The acetylenes obtained are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyridazine derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Molecular Recognition: Utilized in the development of sensors and molecular probes due to its unique binding properties.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler derivative with similar physicochemical properties.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine stands out due to its complex structure, which provides unique binding properties and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3/c1-10-18-11(2)23(4)12(3)19(18)17-7-13(9-24(17)22-10)15-8-14(20)5-6-16(15)21/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKTFXDRBATJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1C)C)C4=C(C=CC(=C4)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134022 | |
Record name | 8-(2,5-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3′,4′-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889958-44-5 | |
Record name | 8-(2,5-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3′,4′-d]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889958-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2,5-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3′,4′-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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